molecular formula C15H14F2N2O2 B14927652 (2E)-1-[4-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B14927652
M. Wt: 292.28 g/mol
InChI Key: VKCPTPBTHWQIQX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group and a dimethylpyrazolyl group linked by a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazole.

    Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)5-8-14(20)11-3-6-13(7-4-11)21-15(16)17/h3-9,15H,1-2H3/b8-5+

InChI Key

VKCPTPBTHWQIQX-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.